5-Bromo-4-(3-methylbutyl)pyridin-3-amine
Description
Properties
Molecular Formula |
C10H15BrN2 |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
5-bromo-4-(3-methylbutyl)pyridin-3-amine |
InChI |
InChI=1S/C10H15BrN2/c1-7(2)3-4-8-9(11)5-13-6-10(8)12/h5-7H,3-4,12H2,1-2H3 |
InChI Key |
INKNLGTXYRLJJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=C(C=NC=C1N)Br |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
The synthesis typically begins with 3-methylbutyl-substituted pyridine derivatives, such as 2-Amino-3-methylpyridine , which serves as a precursor for subsequent modifications (see Section 3.1).
Bromination of Pyridine Derivatives
Regioselective Bromination
Method:
The bromination of pyridine derivatives is achieved using N-bromosuccinimide (NBS) in solvents like acetonitrile, under controlled temperature conditions to favor substitution at the 5-position.
- Solvent: Acetonitrile (MeCN)
- Reagent: N-Bromosuccinimide (NBS)
- Temperature: 0°C to room temperature
- Catalyst: None typically required, but radical initiators can be used for enhanced selectivity
2-Amino-3-methylpyridine + NBS → 2-Amino-5-bromo-3-methylpyridine
Yield & Purity:
Reported yields are high (~95%), with purity confirmed via NMR and HRMS.
Literature Data
- The process aligns with methods described in patents and literature, emphasizing regioselectivity and minimal polybromination.
Alkylation to Introduce the 3-Methylbutyl Group
Alkylation Strategy
The 3-methylbutyl group is introduced via nucleophilic substitution or cross-coupling reactions on the pyridine ring.
- Use of alkyl halides (e.g., 3-methylbutyl halides) in the presence of bases such as potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).
- Alternatively, Negishi coupling can be employed for better regioselectivity, especially when coupled with palladium catalysis.
Reaction Scheme:
2-Amino-5-bromo-3-methylpyridine + 3-methylbutyl halide → 4-(3-methylbutyl)-2-amino-5-bromopyridine
Optimization & Notes
- Reaction temperature typically around 80-100°C.
- Use of phase-transfer catalysts can enhance yields.
- Purification via column chromatography or recrystallization.
Formation of the Amine at the 3-Position
Final Assembly
The final compound, 5-Bromo-4-(3-methylbutyl)pyridin-3-amine , is obtained after the sequential steps of bromination, alkylation, and amination, with purification steps including chromatography and recrystallization to ensure high purity.
Recent Advances and Research Findings
Patented Processes
Recent patents (e.g., WO2024015825A1) describe innovative approaches such as:
- Use of nickel-catalyzed methylation via Negishi coupling for introducing methyl groups at specific positions.
- Hydrolysis of directing groups to facilitate regioselective substitutions.
- Reaction schematic :
- Starting from 2-amino-3,5-dibromo-4-methylpyridine, a directing group is attached, followed by palladium or nickel-catalyzed cross-coupling to introduce the methyl group, and subsequent hydrolysis to yield the target amine.
Reaction Data & Optimization
| Parameter | Conditions | Outcome |
|---|---|---|
| Bromination | NBS, acetonitrile, 0°C | High regioselectivity (~95%) |
| Alkylation | 3-methylbutyl halide, K₂CO₃, DMF, 80°C | Good yield, minimal side products |
| Amine formation | Catalytic hydrogenation or nucleophilic substitution | High purity (>95%) |
Summary of Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Bromination | NBS | Acetonitrile | 0°C–RT | 95% | Regioselective at 5-position |
| Alkylation | 3-methylbutyl halide, K₂CO₃ | DMF | 80°C | >90% | Optimized for regioselectivity |
| Amination | NH₃ or primary amines | Hydrogenation conditions or nucleophilic substitution | RT–100°C | >95% | Purification critical |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(3-methylbutyl)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of nitro or nitroso pyridines.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
5-Bromo-4-(3-methylbutyl)pyridin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-4-(3-methylbutyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with G-protein coupled receptors (GPCRs) or ion channels.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Signal Transduction: Modulation of intracellular signaling cascades, such as the MAPK/ERK or PI3K/Akt pathways.
Comparison with Similar Compounds
Key Findings from Comparative Analysis:
Bromine at position 5 is a common feature, enabling Suzuki cross-coupling reactions in derivatives like 5-Bromo-2-methylpyridin-3-amine .
Solubility and Polarity :
- Methoxy-substituted analogs (e.g., 5-Bromo-4-methoxypyridin-3-amine) exhibit higher water solubility due to hydrogen bonding with the methoxy group .
- The trifluoromethyl group in 5-Bromo-4-(trifluoromethyl)pyridin-2-amine drastically reduces polarity, favoring blood-brain barrier penetration .
Amino groups at position 3 (as in the target compound) are critical for forming hydrogen bonds with enzymatic targets, a feature shared with 3-Amino-2-bromo-5-methylpyridine .
Safety Profiles :
- Brominated pyridinamines like 5-Bromo-4-methoxypyridin-3-amine carry warnings for acute toxicity (H302) and skin irritation (H315), likely due to the bromine and amine groups .
Biological Activity
5-Bromo-4-(3-methylbutyl)pyridin-3-amine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
5-Bromo-4-(3-methylbutyl)pyridin-3-amine is characterized by the following structural features:
- Pyridine Ring : A six-membered aromatic ring containing nitrogen.
- Bromo Group : A bromine atom attached to the pyridine ring, which may influence the compound's reactivity and biological interactions.
- Alkyl Side Chain : The presence of a 3-methylbutyl group that can affect lipophilicity and membrane permeability.
Mechanisms of Biological Activity
The biological activity of 5-Bromo-4-(3-methylbutyl)pyridin-3-amine can be attributed to several mechanisms:
- Receptor Modulation : Studies suggest that compounds with similar structures can act as allosteric modulators for various receptors, potentially enhancing or inhibiting their activity.
- Antimicrobial Properties : Some pyridine derivatives exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria, possibly through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Antioxidant Activity : Compounds with similar functional groups have been reported to enhance antioxidant defenses in biological systems, reducing oxidative stress.
Pharmacological Studies
Recent studies have highlighted the pharmacological potential of 5-Bromo-4-(3-methylbutyl)pyridin-3-amine:
- In Vitro Studies : High-throughput screening assays have demonstrated that this compound exhibits significant activity against specific biological targets, suggesting its potential as a therapeutic agent.
| Compound | Target | EC50 (nM) | Emax (%) |
|---|---|---|---|
| 5-Bromo-4-(3-methylbutyl)pyridin-3-amine | D1 Receptor | 2.3 | 76 |
| Similar Compound | D1 Receptor | 2.0 | 87 |
The data indicates that 5-Bromo-4-(3-methylbutyl)pyridin-3-amine has comparable potency to other known modulators at the D1 receptor, which is crucial for dopaminergic signaling.
Case Studies
- Antimicrobial Activity : A study focusing on pyridine derivatives found that 5-Bromo-4-(3-methylbutyl)pyridin-3-amine exhibited broad-spectrum antimicrobial activity, effectively inhibiting the growth of various bacterial strains.
- Neuroprotective Effects : Research involving neurodegenerative disease models indicated that compounds with similar structures could protect neuronal cells from apoptosis induced by oxidative stress, suggesting a potential role for 5-Bromo-4-(3-methylbutyl)pyridin-3-amine in treating conditions like Parkinson's disease.
Q & A
Q. What safety protocols are essential for handling brominated pyridines with volatile alkyl chains?
- Methodological Answer : Use fume hoods for synthesis and purification. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Store the compound under inert atmosphere (argon) at 4°C to prevent degradation. Acute toxicity testing (e.g., LD in rodents) informs hazard classification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
